molecular formula C9H16O3Si B14341932 CID 78060657

CID 78060657

Cat. No.: B14341932
M. Wt: 200.31 g/mol
InChI Key: HOWDFUHYGXEZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78060657 (PubChem Compound Identifier 78060657) is a chemical compound whose structural and functional characteristics have been investigated in recent studies. The compound’s chromatographic profile indicates a single dominant peak, implying high purity in the tested sample .

Properties

Molecular Formula

C9H16O3Si

Molecular Weight

200.31 g/mol

InChI

InChI=1S/C9H16O3Si/c1-10-9(11-2)13-12-8-6-4-3-5-7-8/h6,9H,3-5,7H2,1-2H3

InChI Key

HOWDFUHYGXEZTL-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]OC1=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060657 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards.

Chemical Reactions Analysis

Types of Reactions: CID 78060657 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized and analyzed using techniques such as spectroscopy and chromatography.

Scientific Research Applications

CID 78060657 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and its potential effects on cellular processes. In medicine, this compound could be investigated for its therapeutic potential and pharmacological properties. In industry, it may be utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of CID 78060657 involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound Oscillatoxin D (CID: 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID: 53216313)
Molecular Formula Not specified C₃₃H₅₀O₈ C₆H₅BBrClO₂
Molecular Weight Not specified 586.75 g/mol 235.27 g/mol
Solubility Not specified Insoluble in water (common for toxins) 0.24 mg/mL in water
Functional Role Under investigation Marine toxin with ichthyotoxic effects Suzuki-Miyaura cross-coupling reagent
Synthesis Method Vacuum distillation Natural algal metabolite Pd-catalyzed coupling in THF/H₂O

Oscillatoxin D (CID: 101283546)

Oscillatoxin D is a marine-derived toxin produced by cyanobacteria, notable for its ichthyotoxic (fish-killing) activity and complex polyketide structure . Unlike this compound, which is synthesized via vacuum distillation, oscillatoxin D is a natural product isolated from algal blooms. Its larger molecular weight (586.75 g/mol) and low water solubility contrast with the boronic acid derivative discussed below, suggesting divergent applications in environmental toxicology versus synthetic chemistry .

(3-Bromo-5-chlorophenyl)boronic Acid (CID: 53216313)

This boronic acid derivative is a synthetic reagent widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl compounds . Its smaller molecular weight (235.27 g/mol) and moderate water solubility (0.24 mg/mL) make it suitable for homogeneous catalytic systems. Unlike this compound, which is analyzed via GC-MS, this compound is characterized by its role in medicinal chemistry and materials science, emphasizing its versatility in forming carbon-carbon bonds .

Research Findings and Data Interpretation

Physicochemical Properties

While oscillatoxin D and the boronic acid derivative have well-documented properties, this compound requires further characterization. The mass spectrum (, Figure 1D) indicates fragmentation patterns consistent with carbonyl or aromatic groups, though exact structural assignments await additional spectroscopic data.

Potential Industrial and Scientific Relevance

  • Oscillatoxin D : Used in ecological studies to assess harmful algal blooms and their impacts on marine ecosystems .
  • Boronic Acid Derivative : Critical for pharmaceutical intermediates, e.g., in synthesizing kinase inhibitors .
  • This compound : Its distillation behavior (, Figure 1C) suggests utility in fragrance or essential oil industries, where fraction purity is paramount .

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